Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is valuable in pharmaceutical development, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan derivatives, including Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone, often involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically starts with a halogenated furan compound and a boronic acid derivative, catalyzed by palladium complexes under mild conditions . For instance, 2-bromo-5-nitro furan can be coupled with 2-hydroxy phenyl boronic acid under microwave irradiation in the presence of Pd(PPh3)4/K2CO3 .
Industrial Production Methods
Industrial production of furan derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as an antimicrobial agent due to its furan nucleus.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and advanced materials.
Mechanism of Action
The mechanism of action of Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The furan nucleus is known to exhibit various biological activities, such as inhibiting bacterial growth by targeting bacterial enzymes or disrupting cell membrane integrity . The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Another furan derivative with similar biological activities.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A furan-containing building block used in materials science.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone stands out due to its combination of a furan ring with a methoxypyrazinyl group and a piperidinyl moiety
Properties
IUPAC Name |
furan-3-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-20-13-7-16-8-14(17-13)22-12-3-2-5-18(9-12)15(19)11-4-6-21-10-11/h4,6-8,10,12H,2-3,5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMAVTIIBBFCGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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